molecular formula C23H32N2O2 B6096364 1-(3-cyclohexen-1-ylmethyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine

1-(3-cyclohexen-1-ylmethyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine

カタログ番号 B6096364
分子量: 368.5 g/mol
InChIキー: OOVJGAJMPMEPHM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-cyclohexen-1-ylmethyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine, also known as CPP-109, is a compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. CPP-109 is a derivative of the compound 1-phenyl-2-propylamino-pentane (PPAP), which was originally developed as an antidepressant. CPP-109 has been shown to have promising results in the treatment of addiction, particularly in the case of cocaine and alcohol addiction.

作用機序

1-(3-cyclohexen-1-ylmethyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine works by inhibiting the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, this compound can increase the expression of certain genes that are involved in the formation of new synaptic connections in the brain. This can lead to changes in brain plasticity, which may be beneficial in the treatment of addiction and other neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to increase the expression of certain genes that are involved in synaptic plasticity, as well as reduce the expression of genes that are involved in drug-seeking behavior. This compound has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.

実験室実験の利点と制限

One of the main advantages of 1-(3-cyclohexen-1-ylmethyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is its specificity for HDAC inhibition. This means that it is less likely to have off-target effects on other enzymes or proteins in the brain. This compound has also been shown to have good bioavailability and can be administered orally. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several future directions for the study of 1-(3-cyclohexen-1-ylmethyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine. One potential application is in the treatment of other neurological and psychiatric disorders, such as depression, anxiety, and post-traumatic stress disorder. This compound may also be useful in the treatment of other types of addiction, such as opioid addiction. In addition, future studies may focus on optimizing the dosing and administration of this compound to maximize its therapeutic effects.

合成法

The synthesis of 1-(3-cyclohexen-1-ylmethyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine involves several steps, including the reaction of 1-(3-cyclohexen-1-ylmethyl)-4-piperidone with 2-(1-pyrrolidinyl)acetic acid, followed by the addition of 2-chloro-1-(4-phenoxyphenyl)ethanone. The final product is then purified using various techniques, such as column chromatography and recrystallization.

科学的研究の応用

1-(3-cyclohexen-1-ylmethyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of addiction. Studies have shown that this compound can reduce drug-seeking behavior and prevent relapse in cocaine-addicted individuals. This compound has also been shown to be effective in reducing alcohol consumption in animal models.

特性

IUPAC Name

[2-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2/c26-23(25-14-6-7-15-25)21-10-4-5-11-22(21)27-20-12-16-24(17-13-20)18-19-8-2-1-3-9-19/h1-2,4-5,10-11,19-20H,3,6-9,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVJGAJMPMEPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2OC3CCN(CC3)CC4CCC=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。